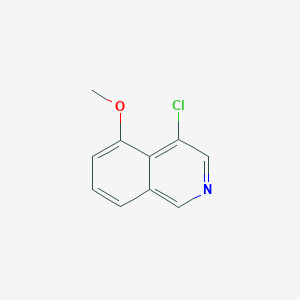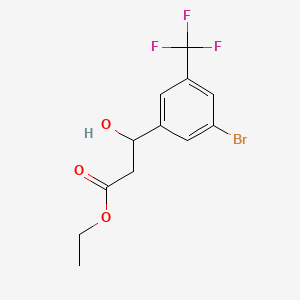
20-Oxoicosanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20-Oxoicosanoic acid, also known as 20-(tert-Butoxy)-20-oxoicosanoic acid, is an organic compound with the chemical formula C24H46O4 and a molecular weight of 398.62 g/mol . This compound is characterized by a long alkyl chain with a terminal oxo group and a tert-butoxy group. It is typically found as a colorless to yellow liquid and is soluble in organic solvents such as alcohols and ethers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 20-Oxoicosanoic acid can be synthesized through the esterification of eicosanedioic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst and is carried out under mild conditions to prevent over-esterification . For example, eicosanedioic acid (3 g, 8.76 mmol) is mixed with toluene (25 mL) and N,N-dimethylformamide di-tert-butylacetal (2.1 mL, 8.76 mmol). The mixture is heated to 95°C for 30 minutes, then filtered and evaporated to yield the desired product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 20-Oxoicosanoic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
Reduction: Can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions due to the presence of the oxo group.
Common Reagents and Conditions:
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Esterification: Formation of esters.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Aplicaciones Científicas De Investigación
20-Oxoicosanoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 20-Oxoicosanoic acid involves its role as a linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). In ADCs, it serves as a non-cleavable linker that attaches the cytotoxic drug to the antibody, ensuring targeted delivery to cancer cells . In PROTACs, it acts as a linker connecting the ligand for the target protein to the ligand for the E3 ubiquitin ligase, facilitating the degradation of the target protein via the ubiquitin-proteasome system .
Comparación Con Compuestos Similares
Eicosanedioic acid: A precursor in the synthesis of 20-Oxoicosanoic acid.
20-Hydroxyicosanoic acid: Similar structure but with a hydroxyl group instead of an oxo group.
20-Carboxyicosanoic acid: Contains a carboxyl group instead of a tert-butoxy group.
Uniqueness: this compound is unique due to its specific functional groups, which make it a valuable intermediate in the synthesis of complex molecules like ADCs and PROTACs.
Propiedades
Fórmula molecular |
C20H38O3 |
|---|---|
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
20-oxoicosanoic acid |
InChI |
InChI=1S/C20H38O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h19H,1-18H2,(H,22,23) |
Clave InChI |
GESLCFZRPFBCTC-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCCCC(=O)O)CCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




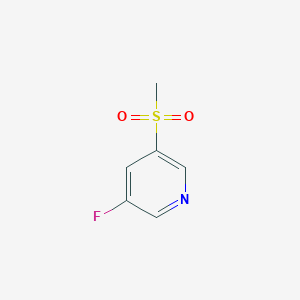
![6-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13675743.png)
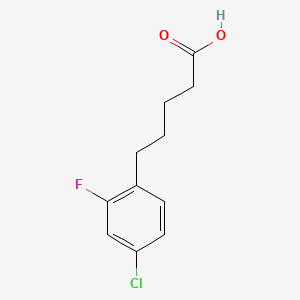
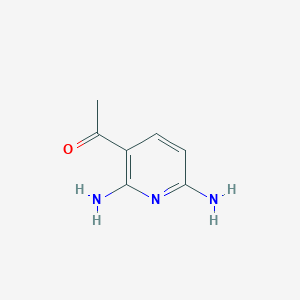
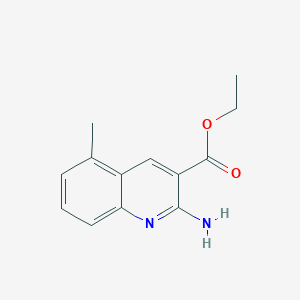
![5-(Methylthio)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13675769.png)
![2-Chlorofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13675777.png)

![4-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13675785.png)

